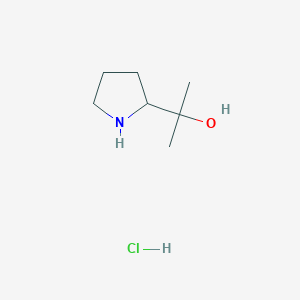
2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride
Overview
Description
2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride, also known as PVP or α-PVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However,
Scientific Research Applications
Chemical Synthesis
“2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 214626-52-5 . It is used in various chemical synthesis processes due to its unique structure and properties .
Drug Discovery
The pyrrolidine ring in “2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride” is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Stereoselective Reactions
The N-propionylated pyrrolidine derivative and chiral auxiliary, (S)- (-)-2- (pyrrolidin-2-yl)propan-2-ol, was synthesized and used in stereoselective aldol reactions with benzaldehyde . This highlights its potential in facilitating stereoselective reactions.
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring allows efficient exploration of the pharmacophore space . This is crucial in the design of new drug candidates .
Enhancing Three-Dimensional Coverage
The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . This property is beneficial in the development of drugs with complex 3D structures .
Influence of Steric Factors on Biological Activity
The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This is important in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-pyrrolidin-2-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6-4-3-5-8-6;/h6,8-9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPQWJUWQBPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610917 | |
| Record name | 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride | |
CAS RN |
474317-28-7 | |
| Record name | 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2R)-pyrrolidin-2-yl]propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)
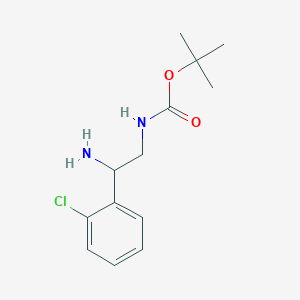


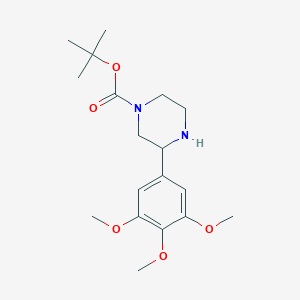

![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)
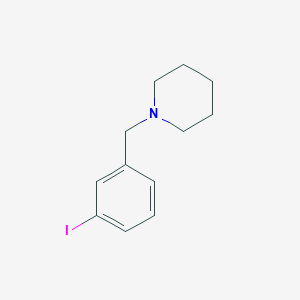
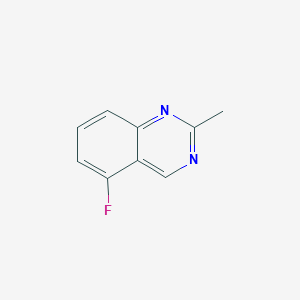
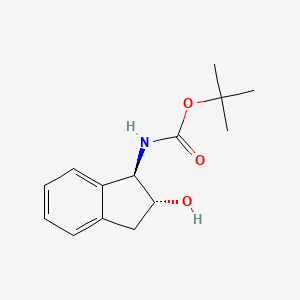
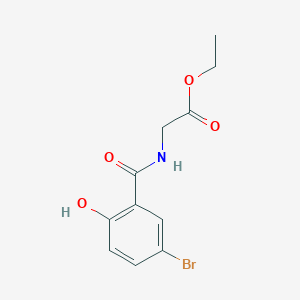


![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)